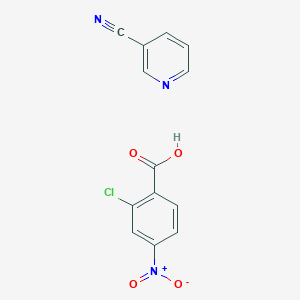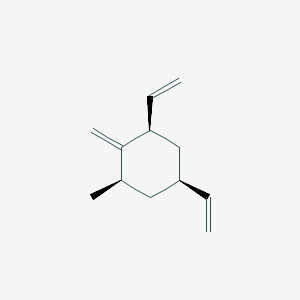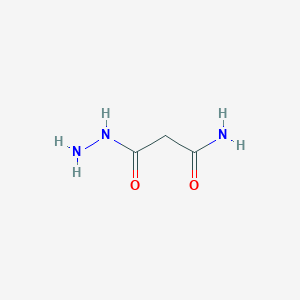
3-Hydrazinyl-3-oxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinyl-3-oxopropanamide is an organic compound with the molecular formula C3H7N3O2. . The compound is characterized by the presence of both hydrazine and amide functional groups, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-3-oxopropanamide typically involves the reaction of hydrazine with a suitable precursor. One common method involves the reaction of hydrazine hydrate with ethyl acetoacetate under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazinyl-3-oxopropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of hydrazine derivatives .
Scientific Research Applications
3-Hydrazinyl-3-oxopropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-3-oxopropanamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the enzyme 2-trans-enoyl-ACP reductase (InhA), which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Isoniazid: A well-known anti-tubercular agent with a similar mechanism of action.
Hydrazine derivatives: Other hydrazine-based compounds that exhibit similar reactivity and applications.
Uniqueness: 3-Hydrazinyl-3-oxopropanamide is unique due to its specific combination of hydrazine and amide functional groups, which confer distinct reactivity and potential for diverse applications. Its effectiveness as an anti-tubercular agent also sets it apart from other similar compounds .
Properties
CAS No. |
500896-63-9 |
|---|---|
Molecular Formula |
C3H7N3O2 |
Molecular Weight |
117.11 g/mol |
IUPAC Name |
3-hydrazinyl-3-oxopropanamide |
InChI |
InChI=1S/C3H7N3O2/c4-2(7)1-3(8)6-5/h1,5H2,(H2,4,7)(H,6,8) |
InChI Key |
FGVRDPGRFNBYRP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


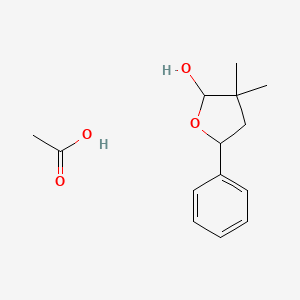
![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)

![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)

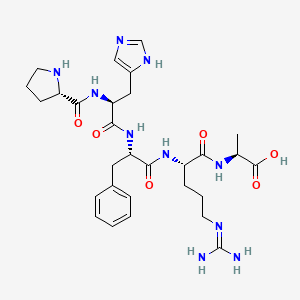
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
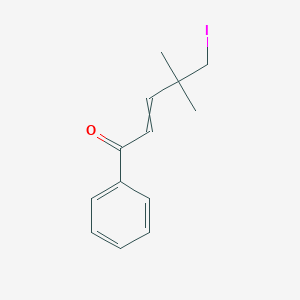

![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)
